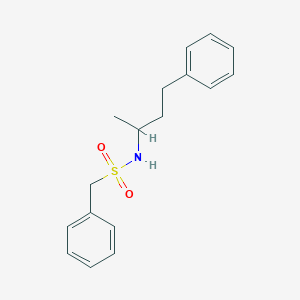

1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-15(12-13-16-8-4-2-5-9-16)18-21(19,20)14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBVKMXEIJDWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Aryl Methanesulfonamides

Retrosynthetic Analysis for 1-Phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most logical disconnection is at the sulfonamide nitrogen-sulfur (N-S) bond. This bond is reliably formed in the forward synthesis via a sulfonylation reaction.

This primary disconnection yields two key synthons: the electrophilic phenylmethanesulfonyl portion and the nucleophilic 4-phenylbutan-2-amine portion. These correspond to the practical starting materials, phenylmethanesulfonyl chloride and 4-phenylbutan-2-amine .

Further disconnection of the amine precursor, 4-phenylbutan-2-amine, can be envisioned through a carbon-nitrogen (C-N) bond cleavage. This suggests a reductive amination pathway, starting from 4-phenylbutan-2-one (also known as benzylacetone). The ketone itself can be retrosynthetically disconnected via an aldol-type reaction or other carbon-carbon bond-forming strategies, ultimately leading to simpler precursors like benzaldehyde (B42025) and acetone.

This analysis highlights two critical stages in the synthesis: the construction of the branched 4-phenylbutan-2-amine backbone and the subsequent formation of the sulfonamide linkage.

**2.2. Established Synthetic Routes for Sulfonamide Formation

The construction of the target molecule relies on well-established and robust chemical transformations for both the sulfonamide linkage and the amine backbone.

The formation of the sulfonamide group is a cornerstone of organic synthesis. The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netwikipedia.org This reaction, often referred to as sulfonylation, proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

For the synthesis of this compound, this involves reacting phenylmethanesulfonyl chloride with 4-phenylbutan-2-amine. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is generated. wikipedia.org This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The general reaction is highly efficient and versatile, applicable to a wide range of sulfonyl chlorides and amines. nih.govresearchgate.net The reaction conditions are typically mild, proceeding readily at or below room temperature.

Table 1: Common Conditions for Sulfonamide Synthesis

| Component | Example | Role |

|---|---|---|

| Sulfonyl Chloride | Phenylmethanesulfonyl chloride | Electrophile |

| Amine | 4-Phenylbutan-2-amine | Nucleophile |

| Base | Pyridine, Triethylamine | HCl Scavenger |

The synthesis of the chiral amine, 4-phenylbutan-2-amine, is a key step that requires the formation of a branched alkyl-aryl structure. Several established methods can be employed to construct the precursor ketone, 4-phenylbutan-2-one.

One common approach is the aldol condensation between benzaldehyde and acetone. mdpi.com This reaction, typically catalyzed by an acid or base, forms a β-hydroxy ketone, which can then be dehydrated and subsequently reduced to yield the saturated ketone, 4-phenylbutan-2-one. mdpi.com

Another versatile method is the acetoacetic ester synthesis . This involves the alkylation of ethyl acetoacetate (B1235776) with benzyl (B1604629) bromide, followed by hydrolysis and decarboxylation to produce 4-phenylbutan-2-one.

Once the ketone is obtained, it can be converted to the desired amine via reductive amination . This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Alternatively, a two-step process involving the formation of an oxime followed by its reduction can be employed.

Stereoselective Synthesis and Chiral Resolution Techniques

The 4-phenylbutan-2-yl moiety contains a stereocenter at the carbon bearing the amine group. Therefore, this compound exists as a pair of enantiomers. The preparation of enantiomerically pure forms requires either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis: The asymmetric synthesis of 4-phenylbutan-2-amine can be achieved through the stereoselective reduction of 4-phenylbutan-2-one or its corresponding imine. Chiral catalysts or reagents, such as those based on ruthenium or rhodium complexes with chiral ligands, can facilitate the enantioselective hydrogenation of the ketone to a chiral alcohol. This alcohol can then be converted to the amine with retention or inversion of configuration, for example, via a Mitsunobu reaction followed by hydrolysis of the resulting phthalimide.

Chiral Resolution: If the amine is prepared as a racemic mixture, the enantiomers can be separated in a process called chiral resolution. libretexts.org The most common method is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (+)-camphor-10-sulfonic acid. libretexts.org The resulting salts are diastereomers and possess different physical properties, including solubility. libretexts.orgrsc.org This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org

Enzymatic kinetic resolution is another powerful technique. google.comresearchgate.net A lipase (B570770) enzyme can be used to selectively acylate one enantiomer of the amine in the presence of an acyl donor. google.com The acylated and unreacted amine enantiomers can then be separated using standard techniques like chromatography or extraction.

Novel Synthetic Approaches and Catalyst Development

While the reaction of sulfonyl chlorides with amines is the classical approach, research continues to uncover novel methods for sulfonamide synthesis, often with improved scope, efficiency, or milder conditions. researchgate.netresearchgate.net

Recent developments include:

Catalytic Sulfonylation: Indium, copper, and palladium catalysts have been developed to facilitate the sulfonylation of amines, sometimes allowing for the use of less reactive sulfonyl sources. researchgate.netresearchgate.net

Synthesis from Thiols or Sulfonic Acids: Methods have been established to generate sulfonamides directly from thiols (via in situ oxidation to a sulfonyl chloride) or from sulfonic acids and their salts, avoiding the need to isolate the often-sensitive sulfonyl chloride intermediates. researchgate.netresearchgate.netucl.ac.uk

Photocatalysis: Visible-light photocatalysis has emerged as a strategy for generating sulfonyl radicals from various precursors, which can then engage in reactions to form sulfonated compounds under very mild conditions. bohrium.comacs.org This approach allows for novel bond constructions that are often difficult to achieve with traditional methods. nih.gov

N-S Bond Activation: Strategies that activate the N-S bond in existing sulfonamides allow for their use as synthetic handles, enabling late-stage functionalization and diversification. acs.orgnih.gov

Table 2: Examples of Modern Catalytic Systems for Sulfonylation

| Catalyst Type | Sulfonyl Source | Key Advantage | Reference |

|---|---|---|---|

| Copper Polymers | Aryl Halides, Sodium Sulfinates | Heterogeneous, reusable catalyst | bohrium.com |

| 5CzBN (Organic Photocatalyst) | N-Sulfonylimines | Metal-free, visible light-mediated | nih.gov |

| Cobalt Complexes | Sulfonylazides, Alkenes | Catalyst-controlled oxysulfonylation | researchgate.net |

Post-Synthetic Derivatization Strategies for Analogues

Once this compound is synthesized, it can serve as a scaffold for the creation of a library of analogues. Post-synthetic derivatization allows for the systematic modification of the molecule to explore structure-activity relationships. The sulfonamide functional group itself offers several handles for modification.

N-Alkylation/N-Arylation: While the target compound is a secondary sulfonamide, the sulfonamide N-H bond in primary sulfonamide precursors can be alkylated or arylated to introduce a variety of substituents.

Modification of the Phenyl Rings: The two phenyl rings in the molecule are amenable to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. These modifications can introduce diverse electronic and steric properties. For example, fluorinated analogues have been explored in related compound series. nih.gov

Modification of the Alkyl Linker: The butan-2-yl chain can be modified, for instance, by introducing substituents or altering the chain length. These changes can be achieved by selecting different starting materials during the initial synthesis of the amine fragment. ussc.gov

Conversion to Other Functional Groups: Recent advances have shown that the sulfonamide group, once considered relatively inert, can be cleaved or converted into other functional groups, such as sulfinates and amines, enabling its use as a versatile synthetic handle for late-stage functionalization. researchgate.net

These derivatization strategies are crucial in medicinal chemistry for optimizing the properties of a lead compound. tandfonline.comresearchgate.net

Molecular Recognition and Enzyme Interaction Studies

Investigation of Enzyme Inhibition Profiles

The inhibitory potential of 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide and related compounds has been evaluated against several classes of enzymes, revealing a spectrum of activities that highlight the versatility of the sulfonamide scaffold in molecular design.

Cholinesterases:

Structurally related N-phenylsulfonamide derivatives have demonstrated notable inhibitory effects on cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain N-phenylsulfonamide derivatives have exhibited potent inhibition of these enzymes, with Kᵢ values in the nanomolar range. Specifically, compound 8 from a synthesized series showed a Kᵢ of 31.5 ± 0.33 nM for AChE and 24.4 ± 0.29 nM for BChE nih.gov. The kinetic analyses of similar inhibitors, such as certain carbamates, suggest a competitive inhibition model with an irreversible reaction between the enzyme and the inhibitor nih.gov. The interaction of N-benzyl piperidine (B6355638) moieties, which share some structural features with the target compound, with cholinesterases involves π–π stacking interactions with key residues like Trp84 in the catalytic site and Trp279 at the peripheral anionic site of AChE semanticscholar.org.

α-Glucosidase:

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes acs.org. Studies on cyclic sulfonamides incorporating an N-arylacetamide group have revealed significant inhibitory activity against α-glucosidase. For example, derivatives with chloro, bromo, and methyl substituents have shown IC₅₀ values ranging from 25.88–46.25 μM, which are more potent than the standard drug, acarbose (B1664774) (IC₅₀ = 58.8 μM) nih.govnih.gov. Kinetic studies of a particularly potent inhibitor from this class, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide, indicated a non-competitive mode of inhibition against α-glucosidase nih.govnih.gov. This suggests that the inhibitor binds to a site on the enzyme different from the active site, affecting the enzyme's catalytic efficiency without competing with the substrate.

| Enzyme | Inhibitor Class | Inhibition Data | Mode of Inhibition | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | N-phenylsulfonamide derivative (compound 8) | Kᵢ = 31.5 ± 0.33 nM | Not specified | nih.gov |

| Butyrylcholinesterase (BChE) | N-phenylsulfonamide derivative (compound 8) | Kᵢ = 24.4 ± 0.29 nM | Not specified | nih.gov |

| α-Glucosidase | Cyclic sulfonamides with N-arylacetamide group | IC₅₀ = 25.88–46.25 μM | Non-competitive | nih.govnih.gov |

The anti-inflammatory potential of compounds is often assessed by their ability to modulate the activity of oxidoreductases like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). While direct studies on this compound are limited, research on related structures provides insights. For example, methyl gallate derivatives, which are also being explored for their anti-inflammatory properties, have been shown to inhibit LOX and subsequently reduce the expression of COX-2 nih.gov. The inhibition of LOX by these derivatives was found to have IC₅₀ values in the nanomolar range (100 nM to 304 nM) nih.gov. Non-steroidal anti-inflammatory drugs (NSAIDs) that are sulfonamide derivatives, such as nimesulide, are known to be preferential inhibitors of COX-2 over COX-1 nih.gov.

Carbonic Anhydrase:

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The binding of sulfonamide inhibitors to CA is a complex process that involves the deprotonation of the sulfonamide group, which then coordinates to the zinc ion in the enzyme's active site nih.govtandfonline.com. The intrinsic thermodynamics of this binding have been studied for various sulfonamides, revealing that the interaction is typically enthalpy-driven nih.govtandfonline.com. N-phenylsulfonamide derivatives have shown potent inhibition against human carbonic anhydrase I (hCA I) and II (hCA II), with Kᵢ values as low as 45.7 ± 0.46 nM for hCA I and 33.5 ± 0.38 nM for hCA II nih.gov. The design of isoform-specific inhibitors is a key area of research, with some sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties showing selectivity for different CA isoforms nih.gov.

β-Secretase 2 (BACE2):

β-Secretase 1 (BACE1) and its homolog BACE2 are key enzymes in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease. While BACE1 is the primary β-secretase in the brain, BACE2 also plays a role nih.gov. Sulfonamide derivatives have been investigated as BACE1 inhibitors. For instance, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamido structures have demonstrated IC₅₀ values in the low micromolar range (1.6 to 1.9 μM) against BACE1 unipi.it. Molecular docking studies suggest that these inhibitors can accommodate within the active site of BACE1 unipi.it. BACE2 is also an aspartic protease, and it is plausible that sulfonamide-based inhibitors could also interact with this enzyme, although specific studies on this compound are not available.

| Enzyme | Inhibitor Class | Inhibition Data | Reference |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | N-phenylsulfonamide derivative (compound 8) | Kᵢ = 45.7 ± 0.46 nM | nih.gov |

| Carbonic Anhydrase II (hCA II) | N-phenylsulfonamide derivative (compound 2) | Kᵢ = 33.5 ± 0.38 nM | nih.gov |

| β-Secretase 1 (BACE1) | N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamido derivative | IC₅₀ = 1.6 - 1.9 μM | unipi.it |

Ligand-Protein Binding Mechanisms and Thermodynamics

Understanding the molecular basis of ligand-protein interactions is crucial for the rational design of more potent and selective inhibitors.

The binding affinity of sulfonamide inhibitors to their target enzymes is often high, with dissociation constants frequently in the nanomolar to micromolar range. Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic profile of these interactions, providing data on binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) changes nih.govfrontiersin.org. For instance, the binding of sulfonamide drugs to myoglobin (B1173299) has been characterized by binding constants on the order of 10⁴ M⁻¹ nih.govacs.org. The specificity of these interactions is dictated by the precise complementarity between the inhibitor and the enzyme's binding pocket.

Molecular docking and X-ray crystallography studies have been instrumental in identifying the key amino acid residues and interaction hotspots within the enzyme's active site that are crucial for inhibitor binding.

For carbonic anhydrase , the sulfonamide group's nitrogen atom coordinates with the catalytic zinc ion, while the sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199. The aromatic portion of the inhibitor often engages in van der Waals interactions with hydrophobic residues lining the active site cavity mdpi.comescholarship.org.

In the case of cholinesterases , dual binding site inhibitors with structures analogous to the target compound interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS). The N-benzyl moiety can form π-π stacking interactions with Trp84 at the CAS, while other aromatic parts of the molecule can interact with Trp279 at the PAS semanticscholar.org.

For α-glucosidase , molecular docking studies of cyclic sulfonamides have shown interactions with key active site residues through hydrogen bonding and hydrophobic interactions, which are responsible for their inhibitory activity nih.gov.

With respect to BACE1 , docking studies of sulfonamide inhibitors have revealed that the (2-hydroxypropyl)sulfonamide moiety can form hydrogen bonds with residues such as Gln134 and Asp93 in the active site unipi.it.

These detailed interaction patterns provide a roadmap for the structure-based design of new and improved enzyme inhibitors based on the this compound scaffold.

No Publicly Available Research Data for this compound

Following a comprehensive and targeted search of publicly available scientific literature, no specific research data was found for the chemical compound This compound . The performed searches aimed to retrieve information pertaining to its molecular recognition, enzyme interaction studies, and structure-based ligand design principles, as requested.

Consequently, it is not possible to generate an article on the "" or "Structure-Based Ligand Design Principles" for this compound that adheres to the required standards of scientific accuracy and is based on verifiable research findings. The creation of such an article would necessitate the existence of primary research data, which appears to be absent from the public domain at this time.

Therefore, the requested article cannot be provided due to the lack of foundational scientific information on the subject compound.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis

Correlation of Structural Modifications with Biological Response

The biological activity of 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide is intrinsically linked to its molecular structure. Modifications to different parts of the molecule can significantly alter its efficacy and selectivity. The general structure consists of a phenyl group attached to a methanesulfonamide (B31651) core, which is in turn bonded to a 4-phenylbutan-2-yl moiety.

Modifications of the Phenyl Group: Substituents on the phenyl ring can influence the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. For instance, introducing electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) at various positions on the phenyl ring can modulate the compound's activity. The position of these substituents (ortho, meta, or para) is also critical in determining the biological response.

Alterations to the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a key feature, often acting as a hydrogen bond donor and acceptor. Replacing the methanesulfonamide with other sulfonyl groups, such as ethanesulfonamide or benzenesulfonamide, can impact the compound's acidity and hydrogen-bonding capacity, which are crucial for target binding.

To illustrate these relationships, consider the following hypothetical data based on general principles of medicinal chemistry for this class of compounds:

| Compound | Modification | Relative Potency |

| This compound | - | 1.0 |

| 1-(4-chlorophenyl)-N-(4-phenylbutan-2-yl)methanesulfonamide | 4-chloro substitution on phenyl ring | 2.5 |

| 1-phenyl-N-(3-phenylpropan-1-yl)methanesulfonamide | Shorter alkyl chain | 0.7 |

| 1-phenyl-N-(4-phenylbutan-2-yl)ethanesulfonamide | Ethanesulfonyl instead of methanesulfonyl | 0.9 |

This table is interactive. Users can sort the data by clicking on the column headers.

Role of Stereochemistry in Molecular Recognition and Potency

The presence of a chiral center at the second carbon of the butan-2-yl chain in this compound means that it can exist as two enantiomers: (R)-1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide and (S)-1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide. Stereochemistry is a critical determinant of biological activity because biological targets, such as enzymes and receptors, are themselves chiral. nih.govnih.govbiomedgrid.compatsnap.com

The differential interaction of enantiomers with a biological target can result in one enantiomer being significantly more potent than the other. nih.gov This is because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal binding to the target, while the mirror image isomer may bind less effectively or not at all. nih.govpatsnap.com In some cases, one enantiomer may even exhibit a different or antagonistic effect. The less active enantiomer is sometimes referred to as the "distomer," while the more active one is the "eutomer".

The specific spatial orientation of the phenyl group and the alkyl chain relative to the sulfonamide core in each enantiomer will dictate its ability to fit into a chiral binding site. patsnap.com The precise interactions, such as hydrophobic interactions from the phenyl rings and hydrogen bonding from the sulfonamide moiety, are dependent on this stereochemical configuration.

A hypothetical comparison of the activity of the two enantiomers is presented below:

| Enantiomer | Configuration | IC₅₀ (nM) |

| (R)-1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide | R | 50 |

| (S)-1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide | S | 850 |

This table is interactive. Users can sort the data by clicking on the column headers.

Elucidation of Pharmacophoric Elements within the Sulfonamide Framework

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the aryl sulfonamide framework, several key pharmacophoric elements can be identified that contribute to the biological activity of compounds like this compound.

Commonly identified pharmacophoric features for aryl sulfonamides include:

Aromatic Ring: This feature, represented by the phenyl group, often engages in hydrophobic or π-π stacking interactions with the target protein.

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group (-SO₂-) are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the sulfonamide can act as a hydrogen bond donor.

Hydrophobic Group: The 4-phenylbutan-2-yl moiety provides a significant hydrophobic region that can interact with nonpolar pockets in the target.

These features must be in a specific three-dimensional arrangement to achieve optimal binding. For example, a pharmacophore model for a hypothetical target might specify the distances and angles between the aromatic ring, the hydrogen bond donor/acceptor, and the hydrophobic region.

Development of Predictive SAR Models for Aryl Sulfonamides

Predictive SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. jbclinpharm.orgnih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For aryl sulfonamides, QSAR models are typically developed using a set of compounds with known biological activities. Various molecular descriptors are calculated for each compound, which can be classified as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments. nih.gov

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. For instance, a simplified, hypothetical QSAR equation for a series of analogs of this compound might look like:

log(1/IC₅₀) = 0.5 * (logP) + 1.2 * (MR) - 0.8 * (PSA) + C

Where:

logP is the logarithm of the partition coefficient (a measure of hydrophobicity).

MR is the molar refractivity (a measure of steric bulk).

PSA is the polar surface area.

C is a constant.

More advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed understanding of the SAR. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This technique is crucial for understanding the potential biological targets of 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide and the nature of its interactions at the molecular level.

In typical molecular docking studies involving sulfonamide derivatives, the ligand is placed into the binding site of a target protein, and its conformation and orientation are optimized to maximize favorable interactions and minimize the binding energy. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on various sulfonamide-containing compounds have shown that the sulfonamide group can act as a key hydrogen bond donor and acceptor. rjb.ronih.gov

The phenyl rings present in this compound are likely to engage in hydrophobic interactions with nonpolar amino acid residues within a binding pocket. nih.gov The methanesulfonamide (B31651) moiety itself can form crucial hydrogen bonds with the protein backbone or specific residues, anchoring the ligand in the active site. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the predicted interaction strength. In studies of other N-substituted sulfonamides, binding affinities have been observed to range from -6.8 to -8.2 kcal/mol, indicating strong and stable interactions with their target proteins. nih.gov

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Sulfonamide Derivative A | -8.2 | GLN192, ALA194 | Hydrogen Bond |

| Sulfonamide Derivative B | -7.5 | MET165, PRO168 | Hydrophobic |

| Sulfonamide Derivative C | -7.1 | VAL186 | Hydrogen Bond |

| Sulfonamide Derivative D | -6.8 | THR190, ALA191 | Hydrophobic |

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of this compound and its interactions with a target protein over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time evolution of the system.

When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose obtained from molecular docking. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can determine if the complex remains stable. A stable complex is indicated by a low and fluctuating RMSD value. acs.org

Furthermore, MD simulations can reveal the flexibility of different parts of the this compound molecule and how its conformation adapts to the binding site. The phenylbutan-2-yl chain, for example, is expected to be flexible, and MD simulations can explore its various conformations within the binding pocket. These simulations can also highlight the dynamic nature of the binding site itself, showing how amino acid side chains move to accommodate the ligand.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For similar sulfonamide derivatives, HOMO-LUMO gaps have been calculated to be in the range of 2.64 to 3.12 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecular surface. These maps use a color code to indicate electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfonamide Derivative YM-1 | -6.22 | -3.58 | 2.64 |

| Sulfonamide Derivative YM-2 | -6.83 | -3.71 | 3.12 |

| Sulfonamide Derivative YM-3 | -6.50 | -3.72 | 2.78 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. medwinpublishers.com For a class of compounds including this compound, a QSAR study would involve generating a set of molecular descriptors (e.g., physicochemical, topological, electronic) and using them to build a mathematical equation that predicts the activity. ekb.eg

These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence activity. For example, a QSAR model for a series of sulfonamide derivatives might reveal that increased hydrophobicity in a particular region of the molecule leads to higher activity. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²). medwinpublishers.com

Similarly, Quantitative Structure-Retention Relationship (QSRR) modeling can be used to predict the chromatographic retention behavior of compounds based on their structural properties. This is useful in analytical chemistry for method development and for predicting the retention times of related compounds.

Pharmacophore Generation and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structures of known active ligands or from the structure of the ligand-binding site of a protein. nih.gov

For a compound like this compound, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, a pharmacophore for a series of sulfonamide inhibitors might consist of a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (from the sulfonamide N-H), and two hydrophobic/aromatic features (from the phenyl rings).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, is a powerful tool for identifying new potential lead compounds with desired biological activity.

Advanced Analytical Methodologies in Research

Advanced Chromatographic Techniques for Studying Molecular Interactions

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and analysis of synthetic compounds. For sulfonamide derivatives, reverse-phase HPLC is a commonly employed technique. The separation is typically achieved using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid to ensure good peak shape.

During synthesis, preparative chromatography can be used for the isolation of the final product, while analytical HPLC is used to assess its purity. Reaction progress can also be monitored using Thin Layer Chromatography (TLC). In some cases, for compounds that are prone to decomposition on silica, monitoring by Nuclear Magnetic Resonance (NMR) of the crude reaction mixture is a more reliable method.

Below is a representative table of HPLC conditions that could be applied for the analysis of 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide, based on methods for similar compounds.

| Parameter | Condition | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile | Elution of the compound from the column |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | Maintain consistent separation |

| Detection | UV at 254 nm | Detection of aromatic rings |

| Injection Vol. | 10 µL | Sample introduction |

Spectroscopic Methods for Probing Ligand-Protein Binding (e.g., Fluorescence, Circular Dichroism)

Spectroscopic techniques are invaluable for investigating the non-covalent interactions between a small molecule (ligand) and a biological macromolecule like a protein. Although specific ligand-protein binding studies for this compound are not extensively documented in public literature, the principles of fluorescence and circular dichroism (CD) spectroscopy would be the standard methods for such an investigation.

Fluorescence Spectroscopy: This method can be used if the target protein contains fluorescent amino acids like tryptophan or tyrosine. When the ligand binds to the protein, it can cause a change in the local environment of these amino acids, leading to quenching (a decrease) of the fluorescence intensity or a shift in the emission wavelength. By titrating the protein with increasing concentrations of the ligand, one can determine binding constants (Ka) and the number of binding sites.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the secondary and tertiary structure of proteins. Ligand binding can induce conformational changes in the protein structure. These changes can be detected as alterations in the protein's CD spectrum, particularly in the far-UV region (for secondary structure) or the near-UV region (for tertiary structure), providing evidence of an interaction.

X-ray Crystallography and NMR Spectroscopy for Three-Dimensional Structure Elucidation of Complexes

The precise three-dimensional arrangement of atoms in this compound and its complexes can be determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized molecule. The chemical shifts, multiplicities (singlet, doublet, etc.), and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a complete picture of the molecule's connectivity. For instance, the protons of the methanesulfonamide's methyl group would appear as a singlet, while the aromatic protons would show complex splitting patterns in the 7-8 ppm region. Two-dimensional NMR techniques (like COSY and HSQC) can further confirm the assignments of protons and carbons.

A hypothetical 1H NMR data table for the target compound is presented below.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.10 | Multiplet | 10H | Aromatic protons (2 x Phenyl rings) |

| ~ 4.00 | Multiplet | 1H | -CH- (on butanyl chain, adjacent to NH) |

| ~ 2.80 | Singlet | 3H | -SO2CH3 (Methanesulfonyl group) |

| ~ 2.70 | Multiplet | 2H | -CH2- (Benzylic on butanyl chain) |

| ~ 1.80 | Multiplet | 2H | -CH2- (on butanyl chain) |

| ~ 1.20 | Doublet | 3H | -CH3 (on butanyl chain) |

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule in its crystalline solid state. To perform this analysis, a suitable single crystal of the compound must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined. This technique is particularly powerful for elucidating the conformation of the molecule and identifying intermolecular interactions, such as hydrogen bonds, in the crystal lattice.

Mass Spectrometry for Investigating Metabolic Transformations (In vitro, non-clinical) and Degradation Pathways

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for studying the metabolism of compounds in non-clinical, in vitro settings, such as incubations with human liver microsomes. This approach allows for the separation of the parent compound from its metabolites, followed by their detection and tentative identification based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites.

For this compound, several metabolic transformations could be anticipated based on studies of structurally similar molecules. The primary metabolic pathways often involve oxidation reactions catalyzed by cytochrome P450 enzymes.

Potential in vitro metabolic pathways include:

Hydroxylation: Addition of a hydroxyl (-OH) group, most likely on one of the aromatic rings or on the aliphatic butanyl chain.

Oxidation: Further oxidation of a hydroxylated metabolite or oxidation at other positions.

The table below outlines the expected m/z values for the parent ion and its potential primary metabolites in a high-resolution mass spectrometry analysis.

| Compound | Formula | Transformation | Expected [M+H]+ (m/z) |

| Parent Compound | C17H21NO2S | - | 304.1366 |

| Monohydroxylated Metabolite | C17H21NO3S | + O (Hydroxylation) | 320.1315 |

Broader Research Implications and Future Directions

Utility as Biochemical Probes for Enzyme Systems

Aryl sulfonamide scaffolds are increasingly being utilized in the development of sophisticated biochemical probes to investigate the function and activity of enzyme systems. These probes are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for studying enzyme function directly in native biological systems.

One notable application is the design of photoaffinity probes. For instance, researchers have synthesized biotinylated photoaffinity probes based on an arylsulfonamide scaffold to study γ-secretase, an enzyme implicated in Alzheimer's disease. nih.gov These multifunctional probes typically incorporate:

An arylsulfonamide core for specific binding to the target enzyme.

A photoreactive group (like a benzophenone) that, upon photoactivation, forms a covalent bond with the enzyme.

A reporter tag (such as biotin) that allows for the subsequent detection, enrichment, and identification of the enzyme-probe complex.

Such probes are invaluable for identifying and validating drug targets, understanding drug-enzyme interactions, and elucidating the physiological roles of enzymes in complex biological pathways. nih.gov The versatility of the aryl methanesulfonamide (B31651) scaffold allows for systematic chemical modifications to optimize binding affinity, selectivity, and photoreactivity, making it a highly adaptable platform for creating bespoke biochemical tools.

Advancements in Rational Design of Specific Enzyme Modulators

The aryl sulfonamide framework is a cornerstone in the rational design of specific enzyme modulators, a strategy that relies on understanding the three-dimensional structure of the target enzyme to design complementary and highly selective inhibitors. nih.gov This approach has been particularly successful in the development of inhibitors for metalloenzymes.

A prime example is the structure-based optimization of arylsulfonamide scaffolds to create potent and selective inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in cancer and inflammatory diseases. nih.gov By analyzing the X-ray crystal structures of MMPs, researchers can design arylsulfonamide derivatives that form specific interactions with key residues in the enzyme's active site, particularly the deep S1' lipophilic cavity. nih.gov

Key strategies in the rational design of these modulators include:

Modifying the linker between the sulfonamide group and other parts of the molecule to enhance interactions with specific enzyme pockets. nih.gov

Introducing different zinc-binding groups to coordinate with the catalytic zinc ion in the active site.

Altering substituents on the aryl ring to fine-tune selectivity for different MMP isoforms.

This structure-based approach, which combines computational modeling with chemical synthesis and biological testing, accelerates the discovery of lead compounds with high potency and improved selectivity profiles, minimizing off-target effects. nih.gov

Integration with High-Throughput Screening and Computational Approaches

The aryl methanesulfonamide scaffold is well-suited for integration with modern drug discovery platforms, including high-throughput screening (HTS) and computational chemistry. HTS allows for the rapid screening of large libraries of compounds to identify "hits" that modulate the activity of a target enzyme. longdom.orgstanford.edu Libraries of diverse aryl methanesulfonamide derivatives can be synthesized and screened to identify novel enzyme inhibitors or activators. nih.govnih.gov

Computational approaches are integral to this process and are used at various stages: researchgate.netbeilstein-journals.org

Virtual High-Throughput Screening (vHTS): Large digital libraries of aryl methanesulfonamide-containing molecules can be computationally "docked" into the active site of a target enzyme to predict their binding affinity and mode. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of aryl methanesulfonamide derivatives with their biological activity. These models help in understanding the key structural features required for potent enzyme modulation and in designing new compounds with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between an aryl methanesulfonamide-based modulator and its target enzyme, helping to explain the molecular basis of its activity and selectivity.

The synergy between HTS and computational methods enables a more efficient exploration of the vast chemical space around the aryl methanesulfonamide scaffold, accelerating the journey from initial hit identification to lead optimization. beilstein-journals.org

Emerging Research Areas for Aryl Methanesulfonamide Scaffolds

The versatility of the aryl methanesulfonamide scaffold continues to open up new avenues of research. Some of the emerging areas include:

Development of Novel Anti-Infective Agents: Researchers are exploring aryl methanesulfonamide derivatives as potential treatments for infectious diseases. For example, methylsulfonamide substituents have been shown to improve the pharmacokinetic properties of inhibitors targeting Chlamydia trachomatis. rsc.org

Targeting Protein-Protein Interactions (PPIs): While traditionally used for enzyme active sites, the structural diversity of the aryl methanesulfonamide scaffold makes it a candidate for designing modulators of PPIs, which are often characterized by large and shallow binding surfaces.

Exploration of New Synthetic Methodologies: New synthetic methods are being developed to create more complex and diverse molecules containing the aryl methanesulfonamide core. This includes novel cyclization reactions and the use of strained ring systems to access previously unexplored chemical space. acs.org

Application in Biocatalysis: Methanesulfonamide has been used as a reagent in synthetic organic chemistry, for instance, in Sharpless asymmetric dihydroxylation reactions to produce chiral molecules. mdpi.com This highlights the broader utility of sulfonamide chemistry in creating complex molecular architectures.

The ongoing exploration of the chemical and biological properties of the aryl methanesulfonamide scaffold, exemplified by compounds like 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide, ensures its continued relevance in the discovery of new therapeutic agents and biochemical tools.

Q & A

Basic: What are the optimal synthetic routes and analytical methods for preparing 1-phenyl-N-(4-phenylbutan-2-yl)methanesulfonamide?

Methodological Answer:

The synthesis typically involves sulfonylation of an amine intermediate. Key steps include:

- Step 1: Reacting 4-phenylbutan-2-amine with methanesulfonyl chloride under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., dichloromethane) at 0–25°C for 4–6 hours .

- Step 2: Purification via flash chromatography (eluent: CH₂Cl₂/MeOH) and crystallization (e.g., methanol) to achieve >95% purity .

- Analytical Validation:

Basic: How is the molecular structure of this compound characterized in solid-state studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Crystallization : Grow crystals via slow evaporation of methanol or ethanol .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL-2018 for structure solution, with twin refinement if necessary (e.g., inversion twinning) .

- Key Parameters :

Advanced: How can computational methods resolve contradictions in crystallographic data?

Methodological Answer:

Discrepancies (e.g., bond lengths, angles) arise from disorder or twinning. Mitigation strategies include:

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311++G(d,p) to compare experimental vs. theoretical bond lengths .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 53.6% H⋯H contacts, 17.7% O⋯H) to validate packing motifs .

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

Advanced: What intermolecular interactions govern the crystal packing, and how are they analyzed?

Methodological Answer:

Hydrogen bonding and van der Waals forces dominate:

- C—H⋯O Bonds : Identify using Mercury software (distance: 2.4–2.6 Å; angle: 135–165°) .

- Hirshfeld Surface : Generate via CrystalExplorer to visualize contact contributions (e.g., 20.8% C⋯H/H⋯C interactions) .

- Energy Frameworks : Calculate interaction energies (e.g., electrostatic vs. dispersion) to predict stability .

Basic: What are the stability considerations for this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (e.g., onset ~200°C) .

- pH Sensitivity : Test solubility in buffered solutions (pH 2–12) via UV-Vis spectroscopy; sulfonamides often degrade in acidic media .

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

Advanced: How is regioselectivity ensured during functionalization of the sulfonamide group?

Methodological Answer:

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during alkylation .

- Kinetic Control : Conduct reactions at low temperatures (−78°C) to favor less thermodynamically stable products .

- Computational Modeling : Predict reactive sites using Fukui indices derived from DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.